molecular formula C20H12ClF3N4OS B2652924 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-30-8

3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2652924
CAS No.: 496019-30-8
M. Wt: 448.85
InChI Key: HOENMPIVHMZBQH-UHFFFAOYSA-N
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Description

3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a recognized and potent ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. Its primary research value lies in its high selectivity for VEGFR2 , a key signaling node in the angiogenic process. By potently inhibiting VEGFR2 autophosphorylation, this compound effectively blocks downstream signaling pathways, such as MAPK and PI3K/Akt, leading to the suppression of endothelial cell proliferation, migration, and survival. This mechanism makes it an essential pharmacological tool for investigating tumor angiogenesis, both in vitro and in vivo. Researchers utilize this compound to dissect the specific role of VEGFR2-driven signaling in various cancer models and to explore anti-angiogenic therapeutic strategies. Its application extends to preclinical studies targeting pathological neovascularization in diseases beyond oncology, such as in ophthalmic conditions like age-related macular degeneration . The compound's well-defined target profile provides a critical means to validate VEGFR2 as a key driver in a wide array of physiological and pathological processes dependent on new blood vessel formation.

Properties

IUPAC Name

3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N4OS/c21-14-3-1-11(9-13(14)20(22,23)24)27-18(29)17-16(25)12-2-4-15(28-19(12)30-17)10-5-7-26-8-6-10/h1-9H,25H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOENMPIVHMZBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-b]pyridine core.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Functionalization with Trifluoromethyl and Chloro Groups: The trifluoromethyl and chloro groups are introduced using reagents such as trifluoromethyl iodide and chlorinating agents under controlled conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while nucleophilic substitution at the chloro position may result in the formation of various substituted derivatives.

Scientific Research Applications

Research has indicated that compounds related to thieno[2,3-b]pyridine exhibit significant biological activities. Notably, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has been studied for its potential as an inhibitor of various kinases involved in critical signaling pathways. Preliminary studies suggest promising activity against:

  • Acetylcholinesterase : Potential implications for neurological disorders.
  • Proto-oncogene tyrosine-protein kinase (Src) : Possible applications in cancer treatment.

Therapeutic Applications

The compound may serve as a lead structure for developing new drugs targeting various diseases, including:

  • Neurological Disorders : Its activity against acetylcholinesterase suggests potential use in treating conditions like Alzheimer's disease.
  • Cancer : Inhibition of Src kinase may provide therapeutic avenues in oncology, particularly for cancers where Src is implicated.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Inhibition Studies : Research indicates that derivatives of thieno[2,3-b]pyridines can act as potent inhibitors of tubulin polymerization, affecting cell cycle progression (G2/M phase arrest) in cancer cell lines.
    • For instance, compounds similar to this compound showed IC50 values in the low micromolar range against various tumor cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in glial cells and protect against oxidative stress-induced neurotoxicity.
    • A study focused on bisindole-substituted compounds showed effectiveness in reducing microglial activation in animal models of neuroinflammation.

Mechanism of Action

The mechanism of action of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases, by binding to their active sites.

    Receptor Modulation: It may modulate the activity of receptors, such as G-protein-coupled receptors (GPCRs), affecting signal transduction pathways.

    Pathway Interference: The compound may interfere with specific biological pathways, such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes structural differences among analogs (see Table 1):

Table 1: Structural Comparison of Thieno[2,3-b]Pyridine-2-Carboxamide Derivatives

Compound Name R1 (Position 4) R2 (Position 6) R3 (Carboxamide N) Key Substituent Effects
Target Compound H Pyridin-4-yl 4-Chloro-3-(trifluoromethyl)phenyl High lipophilicity (CF3), strong electron-withdrawing effects
3-Amino-N-(4-Chlorophenyl)-6-Thiophen-2-yl-4-Trifluoromethyl Analogue Trifluoromethyl Thiophen-2-yl 4-Chlorophenyl Reduced steric hindrance; thiophene enhances π-stacking
3-Amino-N-(4-Methylphenyl)-6-Phenyl-4-Trifluoromethyl Analogue Trifluoromethyl Phenyl 4-Methylphenyl Methyl group increases metabolic stability but lowers binding affinity
3-Amino-N-(4-Fluorophenyl)-4-Phenyl-6-Thiophen-2-yl Analogue (Epac1 Inhibitor) Phenyl Thiophen-2-yl 4-Fluorophenyl Fluorine improves bioavailability; phenyl at R1 modifies hydrophobic interactions
FOXM1 Inhibitors (e.g., Compound 8 in ) Trifluoromethyl Thiophen-2-yl 4-Chloro-2-(trifluoromethyl)phenyl Dual CF3 groups enhance electron-withdrawing effects and target specificity

Physicochemical Properties

Table 2: Key Physicochemical Data

Compound Name Melting Point (°C) IR (C=O Stretch, cm<sup>-1</sup>) Solubility (DMSO, mg/mL) LogP<sup>*</sup>
Target Compound N/A ~1730 (predicted) >10 (estimated) 4.2
3,6-Diamino-5-Cyano-4-(3-Fluorophenyl)-N-(4-Fluorophenyl) Analogue 255–256 1731 5.8 3.8
FOXM1 Inhibitor (Compound 8) >250 1640–1630 >20 5.1
Epac1 Inhibitor N/A N/A 15 4.5

<sup>*</sup>Calculated using ChemDraw.

Pharmacological Activity

  • FOXM1 Inhibition : Derivatives with electron-withdrawing groups (e.g., Cl, CF3) at R3 show IC50 values <1 µM in MDA-MB-231 cells .
  • Antiplasmodial Activity : Carboxamides with cyclopenta-fused cores (e.g., KuSaSch100) exhibit EC50 = 0.8 µM against Plasmodium falciparum .
  • Epac1 Inhibition : The thiophene-containing analog in reduces myocardial hypertrophy by >50% at 10 µM.

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups (EWGs) : CF3 or Cl at R3 enhances target binding via hydrophobic and dipole interactions .

Aryl Group Diversity : Pyridin-4-yl (target compound) vs. thiophen-2-yl (analogs) alters solubility and stacking interactions with biological targets.

Amino Group: Critical for hydrogen bonding; methylation (e.g., N-methyl in ) reduces activity by 70%.

Biological Activity

3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (hereafter referred to as Compound 1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the findings regarding its biological activity, including anticancer, anti-inflammatory, and other pharmacological effects.

  • Molecular Formula : C22H15ClF3N3O2S
  • Molecular Weight : 477.89 g/mol
  • Exact Mass : 477.05256 g/mol
  • InChIKey : USFUPWRNJHNGAK-UHFFFAOYSA-N

Compound 1 features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that Compound 1 exhibits significant anticancer properties. Research has shown that derivatives of thieno[2,3-b]pyridine compounds can inhibit tumor cell proliferation and induce apoptosis. For instance:

  • Mechanism of Action : The compound has been observed to affect cell cycle progression, particularly arresting cells in the G2/M phase. This is indicative of its potential as a chemotherapeutic agent.
  • IC50 Values : In various assays, derivatives similar to Compound 1 demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potent antitumor activity .

Anti-inflammatory Effects

In addition to its anticancer properties, Compound 1 has also shown promise in anti-inflammatory applications:

  • Inhibition of Cytokine Release : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in models of inflammation .
  • Cellular Studies : In vitro studies using BV-2 cells demonstrated that Compound 1 could reduce microglial activation and astrocyte proliferation in response to inflammatory stimuli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of Compound 1:

Substituent Biological Activity IC50 (µM)
TrifluoromethylEnhances cytotoxicity0.08 - 12.07
ChlorineIncreases binding affinityData not specified
PyridineContributes to anti-inflammatory effectsData not specified

The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with increased potency against various cancer cell lines.

Study on Anticancer Activity

A study focusing on thieno[2,3-b]pyridine derivatives highlighted the effectiveness of compounds similar to Compound 1 against specific cancer types:

  • Cell Lines Tested : HeLa, A549, MCF-7
  • Findings : The compounds showed significant inhibition of cell growth with IC50 values ranging from 1.48 µM to 6.38 µM across different cancer cell lines .

Study on Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of similar compounds:

  • Model Used : LPS-induced inflammation in mice
  • Results : The compounds significantly reduced the levels of inflammatory markers and improved outcomes in models of neuroinflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide?

  • Methodological Answer : The compound is synthesized via condensation of substituted thieno[2,3-b]pyridine precursors with activated carboxamide intermediates. For example, similar derivatives have been synthesized using reflux conditions in polar aprotic solvents (e.g., DMF or THF) with yields up to 94% . Key steps include:

  • Precursor Activation : Use of coupling agents like HATU or EDCI to form the carboxamide bond.
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane .
  • Yield Optimization : Adjusting stoichiometry of amino and carboxylic acid derivatives to minimize side reactions.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-modal characterization is essential:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl groups (δ ~120 ppm in 13C), and pyridyl substituents (distinct splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages (tolerance <0.4%) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase/Receptor Inhibition : Use fluorescence polarization assays for kinases (e.g., FOXM1) with IC50 determination .
  • Cell Viability : MTT assays in cancer cell lines (e.g., MDA-MB-231) at concentrations 1–100 μM .
  • Protein Expression : Western blotting with antibodies like FOXM1 mouse monoclonal (1:1000 dilution) and IRDye® secondary antibodies for quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Strategies include:

  • Purity Validation : Re-analyze batches via HPLC (≥98% purity) to exclude degradation products .
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Off-Target Profiling : Perform broad-panel screening (e.g., Eurofins CEREP panel) to identify unintended targets .

Q. What structural modifications enhance target specificity (SAR) for this compound?

  • Methodological Answer : Key SAR insights from analogs:

  • Electron-Withdrawing Groups : Substitution at the 4-chloro-3-(trifluoromethyl)phenyl ring improves FOXM1 binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .
  • Pyridyl Substituents : Replacing pyridin-4-yl with pyridin-3-yl reduces Epac1 inhibitory activity by 40%, suggesting steric effects .
  • Amino Group Optimization : Methylation of the 3-amino group decreases solubility but increases metabolic stability (t1/2 from 2.1 to 4.3 hours in hepatocytes) .

Q. How can crystallography guide drug design for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

  • Binding Conformation : The thieno[2,3-b]pyridine core adopts a planar conformation, facilitating π-π stacking with kinase active sites .
  • Intermolecular Interactions : Hydrogen bonds between the carboxamide NH and Asp residue (2.8 Å) critical for target engagement .
  • Disorder Modeling : Refine disordered trifluoromethyl groups using SHELXL with occupancy constraints .

Q. What in vivo models are suitable for validating therapeutic potential?

  • Methodological Answer : Based on analogs with anti-cancer and cardioprotective activity:

  • Xenograft Models : Administer 10–50 mg/kg (oral) in nude mice with MDA-MB-231 tumors; monitor tumor volume via caliper measurements .
  • Cardiac Stress Models : Use myocardial ischemia-reperfusion (I/R) injury models in rats; measure infarct size via TTC staining post-dose (1–5 mg/kg, IV) .
  • PK/PD Studies : Plasma half-life (t1/2) and bioavailability (F%) assessed via LC-MS/MS .

Q. How can computational methods predict off-target interactions?

  • Methodological Answer : Combine:

  • Molecular Docking : AutoDock Vina for screening against PDB structures (e.g., 3G9D for FOXM1) .
  • MD Simulations : GROMACS for assessing binding stability (RMSD <2.0 Å over 100 ns) .
  • QSAR Models : Use MOE descriptors (e.g., LogP, polar surface area) to predict CYP450 inhibition .

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